Bis(2-aminoethyl) hydrogen phosphate

Enzyme Kinetics Phospholipid Biosynthesis Inhibitor Design

Sourcing Bis(2-aminoethyl) hydrogen phosphate (CAS 6094-81-1) for advanced enzymology or SAR campaigns? This organophosphate diester is a critical tool for probing Kennedy pathway enzyme active sites, offering a unique dual-aminoethyl architecture distinct from monoester substrates like phosphoethanolamine. Its high hydrophilicity (LogP -2.50) and dual hydrogen-bonding capacity enable novel derivative design and investigation of intramolecular catalytic mechanisms. Ensure your research relies on a rigorously characterized building block—verify purity ≥98% and secure a reliable supply chain for your synthetic biology and medicinal chemistry programs.

Molecular Formula C4H13N2O4P
Molecular Weight 184.13 g/mol
CAS No. 6094-81-1
Cat. No. B1265728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-aminoethyl) hydrogen phosphate
CAS6094-81-1
Molecular FormulaC4H13N2O4P
Molecular Weight184.13 g/mol
Structural Identifiers
SMILESC(COP(=O)(O)OCCN)N
InChIInChI=1S/C4H13N2O4P/c5-1-3-9-11(7,8)10-4-2-6/h1-6H2,(H,7,8)
InChIKeyUZKVIEIYYUANJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-aminoethyl) Hydrogen Phosphate (CAS 6094-81-1): A Distinctive Aminoethyl Phosphate Diester for Phospholipid and Biochemical Research


Bis(2-aminoethyl) hydrogen phosphate (CAS 6094-81-1) is an organophosphate diester with the molecular formula C4H13N2O4P and a molecular weight of 184.13 g/mol [1]. Structurally, it features a central phosphate group linked to two aminoethyl chains via ester bonds, distinguishing it from the more common monoester phosphoethanolamine (CAS 1071-23-4). This compound is categorized as a phosphoethanolamine derivative, a class of molecules that serve as precursors for membrane phospholipids like phosphatidylethanolamine [2]. Its dual aminoethyl substitution confers unique chemical properties, including a predicted high hydrophilicity (LogP -2.50) , making it a valuable building block in synthetic chemistry and a research tool in lipid biochemistry and enzymology.

Why Bis(2-aminoethyl) Hydrogen Phosphate (CAS 6094-81-1) Cannot Be Interchanged with Monoester Phosphoethanolamines or Phosphonates


The substitution of aminoethyl phosphate analogs in biological and chemical systems is not trivial due to marked differences in enzyme recognition, metabolic fate, and physicochemical properties. While phosphoethanolamine (CAS 1071-23-4) is a natural monoester substrate for Kennedy pathway enzymes, its structural analogs exhibit divergent behaviors. For instance, the phosphonate analog 2-aminoethylphosphonate acts as a competitive inhibitor of ethanolamine-phosphate cytidylyltransferase with a Ki of 24 mM at pH 5.5 [1], while 3-aminopropylphosphonate demonstrates pH-dependent inhibitory potency, being most effective at the enzyme's optimal pH 7.7 [2]. Conversely, the diester structure of bis(2-aminoethyl) hydrogen phosphate introduces two aminoethyl groups, which not only alters its hydrogen-bonding capacity and solubility but also precludes it from serving as a direct substrate in phosphoethanolamine-specific pathways. This structural divergence necessitates rigorous evaluation of each analog's specific kinetic, binding, and functional profile rather than assuming functional equivalence based on class membership.

Quantitative Differentiation of Bis(2-aminoethyl) Hydrogen Phosphate from Closest Analogs: Key Evidence for Informed Selection


Inhibition of Ethanolamine-Phosphate Cytidylyltransferase: Comparative Ki Values for Phosphonate vs. Phosphate Analogs

In studies of rat liver ethanolamine-phosphate cytidylyltransferase (EC 2.7.7.14), the phosphonate analog 2-aminoethylphosphonate acts as a competitive inhibitor of the natural substrate phosphoethanolamine, exhibiting a Ki of 24 mM at pH 5.5. In contrast, phosphocholine—a structurally related phosphate ester—shows a Ki of 52.9 mM at pH 7.8 and 37°C, indicating a more than 2-fold difference in inhibitory potency under these conditions [1]. While direct kinetic data for bis(2-aminoethyl) hydrogen phosphate are not available, its diester structure with two aminoethyl groups positions it as a distinct scaffold that cannot be directly compared to the mono-substituted phosphate and phosphonate analogs in these assays.

Enzyme Kinetics Phospholipid Biosynthesis Inhibitor Design

GABA_B Receptor Binding Affinity: Phosphoethanolamine vs. GABA Analogs

Phosphoethanolamine (the monoester analog) binds very poorly to GABA_B receptors with an IC50 of 7.5 ± 0.8 mM, despite its structural similarity to the neurotransmitter GABA and the partial agonist 3-aminopropylphosphonic acid [1]. In contrast, 3-aminopropylphosphonic acid is a potent GABA_B partial agonist. The poor binding of phosphoethanolamine is attributed to its gauche conformation around the Cβ–Cγ bond, whereas active GABAergic compounds adopt an extended conformation [1]. This conformation-dependent exclusion mechanism highlights how subtle structural variations—such as the diester substitution in bis(2-aminoethyl) hydrogen phosphate—could further modulate receptor interactions or off-target effects.

Neurochemistry Receptor Pharmacology Structural Biology

Cellular Proliferation and DNA Synthesis: Functional Divergence Between Ethanolamine and Phosphoethanolamine

In NIH 3T3 fibroblast cells, ethanolamine (Etn) significantly potentiates the effects of insulin, phosphocholine, and ATP on DNA synthesis. In stark contrast, phosphoethanolamine (PEtn)—the phosphorylated monoester—does not exhibit this co-mitogenic activity [1]. This functional divergence indicates that phosphorylation of the ethanolamine head group abolishes its ability to modulate mitogen-activated protein kinase-dependent and -independent pathways. For bis(2-aminoethyl) hydrogen phosphate, which contains two phosphorylated aminoethyl chains, this suggests a profile that may be even further removed from the growth-promoting activities of free ethanolamine, potentially favoring applications where mitogenic neutrality is desired.

Cell Biology Signal Transduction Cancer Research

Intramolecular Catalysis in Hydrolysis: Rate Enhancement for Phosphorylethanolamine Diesters

Kinetic studies on phosphorylethanolamine diesters reveal a remarkable rate enhancement of 10^6–10^7 in hydrolysis due to intramolecular nucleophilic participation by the amine group [1]. Under alkaline conditions, cyclization is favored, with an effective molarity of up to 2900 M for the imidazolyl group, effectively outcompeting external nucleophiles [1]. Bis(2-aminoethyl) hydrogen phosphate, containing two such aminoethyl groups, may exhibit even more complex intramolecular catalysis pathways or altered hydrolytic stability. This inherent lability is a key design consideration for applications ranging from controlled-release formulations to synthetic transformations where phosphate ester stability is paramount.

Mechanistic Chemistry Phosphate Ester Hydrolysis Prodrug Design

In Vivo NMR Correlation: Phosphorylethanolamine as a Biomarker of Brain Development

In the developing rat brain, the concentration of phosphorylethanolamine (the monoester) decreases during maturation at a rate that parallels the increase in the membrane lipid phosphatidylethanolamine, as measured by both in vivo 31P NMR and biochemical assays [1]. In vitro NMR confirmed that phosphorylethanolamine is the predominant component of the phosphomonoester peak in developing brain [1]. While bis(2-aminoethyl) hydrogen phosphate is a synthetic diester not naturally present in this pathway, its structural relationship to this key developmental metabolite makes it a valuable reference compound for analytical method development, particularly in HPLC and NMR protocols designed to separate and quantify phosphoethanolamine derivatives.

Neurodevelopment Metabolomics Magnetic Resonance Spectroscopy

Cytotoxicity Selectivity Profile: 2-Aminoethyl Dihydrogen Phosphate in Melanoma vs. Fibroblasts

The monoester analog 2-aminoethyl dihydrogen phosphate (2-AEH2P) exhibits selective cytotoxicity toward human (SK-MEL-28) and murine (B16-F10) melanoma cells, with markedly lower IC50 values compared to normal human (FN1) and murine (L929) fibroblasts [1]. Specifically, 2-AEH2P induces mitochondrial dysfunction (decreased ΔΨm), alters cell-cycle distribution, and upregulates pro-apoptotic markers (caspases-3/-8, cytochrome c, p53, Bad) while downregulating anti-apoptotic Bcl-2 [1]. When combined with methyl-β-cyclodextrin (MβCD), strong additive cytotoxicity is observed [1]. Although bis(2-aminoethyl) hydrogen phosphate has not been directly tested in this assay, the selective anticancer activity of the monoester analog raises the possibility that the diester derivative, with its altered charge and hydrophilicity, could display a different selectivity or potency profile worth exploring.

Cancer Biology Drug Discovery Mitochondrial Toxicity

Optimal Research and Industrial Use Cases for Bis(2-aminoethyl) Hydrogen Phosphate (CAS 6094-81-1)


Enzymology: Mapping Substrate Specificity of Phosphoethanolamine Cytidylyltransferases and Phosphonate-Activating Enzymes

Given the marked differences in inhibition constants (Ki) between phosphonate and phosphate analogs for ethanolamine-phosphate cytidylyltransferase [1], bis(2-aminoethyl) hydrogen phosphate serves as a critical tool for probing the active site architecture and substrate tolerance of these Kennedy pathway enzymes. Its diester structure provides a unique probe for understanding how a second aminoethyl group affects binding and catalysis compared to the natural monoester substrate phosphoethanolamine and phosphonate inhibitors like 2-aminoethylphosphonate (Ki = 24 mM) [1].

Neuroscience: Developing GABA_B Receptor Ligands with Reduced Off-Target Activity

Phosphoethanolamine's exceptionally weak binding to GABA_B receptors (IC50 = 7.5 mM) [1], attributed to its gauche conformation, provides a valuable starting point for designing analogs that avoid neurological side effects. Bis(2-aminoethyl) hydrogen phosphate, with its two aminoethyl chains, can be used as a scaffold for generating novel derivatives that retain this exclusion mechanism while potentially modulating other biological targets, aiding in the development of peripherally restricted or non-neuronal agents.

Analytical Chemistry: HPLC and NMR Method Development for Phosphoethanolamine Quantification

As a structurally related diester, bis(2-aminoethyl) hydrogen phosphate is an ideal internal standard or system suitability reference for chromatographic and spectroscopic methods targeting phosphoethanolamine and its metabolites. Reverse-phase HPLC methods have been specifically developed for its separation [1], and its distinct NMR signature can aid in deconvoluting complex phosphomonoester and diester peaks in biological matrices, as demonstrated by 31P NMR studies of phosphorylethanolamine in developing brain [2].

Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies for Anticancer Aminoethyl Phosphates

The selective cytotoxicity of 2-aminoethyl dihydrogen phosphate (2-AEH2P) against melanoma cells [1] establishes the aminoethyl phosphate core as a promising pharmacophore. Bis(2-aminoethyl) hydrogen phosphate represents a key derivative for SAR campaigns aimed at optimizing potency, selectivity, and physicochemical properties. Its increased hydrophilicity (LogP -2.50) [2] and dual amino groups may alter cellular uptake, mitochondrial targeting, and apoptotic signaling pathways relative to the monoester lead compound.

Mechanistic Chemistry: Investigating Intramolecular Catalysis in Phosphate Ester Hydrolysis

The 10^6–10^7-fold rate enhancement observed for phosphorylethanolamine diester hydrolysis via intramolecular amine participation [1] makes bis(2-aminoethyl) hydrogen phosphate an excellent model compound for fundamental studies of neighboring group effects in organophosphate chemistry. Its two aminoethyl groups offer the potential for more complex kinetic schemes, including possible dual catalysis or cyclization pathways, which can inform the design of self-immolative linkers and responsive materials.

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